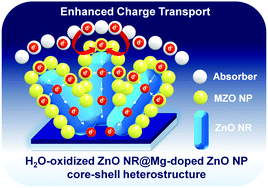Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
Materials Advances Pub Date: 2020-07-01 DOI: 10.1039/D0MA00313A
Abstract
Herein, a core–shell heterostructure of H2O-oxidized ZnO nanorod (NR)@Mg-doped ZnO (MZO) nanoparticles (NP) with superior charge transfer capabilities is presented for the first time. ZnO NRs were strategically designed using a low-temperature and sustainable H2O oxidation technique and followed by low-temperature annealing of a spin-coated MZO precursor to form a core–shell heterostructure. Surface morphological and nanobeam electron diffraction (NBD) analysis validated the high-quality crystalline nature of the core–shell heterostructure. The verification of Mg dopant inclusion in the ZnO lattice and uniform distribution were established from X-ray (XRD, XPS, EDX), Raman and electron energy-loss (EELS) spectroscopy analyses. The ZnO NR@MZO NP core–shell film preserved the excellent transparency of the original ZnO NRs and displayed the highest conductivity due to the increased carrier concentration in the MZO shell. Steady-state photoluminescence (PL) intensity of the perovskite film on top of the ZnO NR@MZO NP core–shell film showed the strongest quenching among the samples indicating the fastest electron transfer. This ZnO NR@MZO NP core–shell heterostructure could provide a more efficient transmission channel by supplying a larger electronic contact with the light absorber layer and a direct path for electron transport to the cathode. Ultimately, our results highlight the great potential of the ZnO NR@MZO NP core–shell structure as an electrode not only for photovoltaics but also in other future flexible optoelectronic devices.


Recommended Literature
- [1] Aerobic oxidative acylation of nitroarenes with arylacetic esters under mild conditions: facile access to diarylketones†
- [2] Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†
- [3] Engineered 3D environments to elucidate the effect of environmental parameters on drug response in cancer†
- [4] New alkylthio-thieno[3,2-b]thiophene-substituted benzodithiophene-based highly efficient photovoltaic polymer†
- [5] Improvement of electric field-induced strain and energy storage density properties in lead-free BNKT-based ceramics modified by BFT doping
- [6] Rapid and accurate detection of Escherichia coli O157:H7 in beef using microfluidic wax-printed paper-based ELISA
- [7] Background correction method for the determination of ascorbic acid in soft drinks, fruit juices and cordials using direct ultraviolet spectrophotometry
- [8] In situ sulfidation of porous sponge-like CuO/SiW11Co into Cu2S/SiW11Co as stabilized and efficient counter electrode for quantum dot-sensitized solar cells†
- [9] Contents list
- [10] The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†

Journal Name:Materials Advances
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 124387-19-5









